2,2'-Sulfonyldiethanol
Description
2,2'-Sulfonyldiethanol (CAS No. 2580-77-0), also known as bis(2-hydroxyethyl) sulfone, is a sulfone-containing diol with the molecular formula C₄H₁₀O₄S and a molecular weight of 154.18 g/mol . Its structure consists of two ethanol groups linked by a sulfonyl group (–SO₂–), as shown in its SMILES notation: OCCS(=O)(=O)CCO . Key physical properties include a density of 1.236–1.393 g/mL (25°C), boiling point of 432°C, and solubility in polar solvents like water (commonly supplied as a 60–65 wt.% aqueous solution) .
The compound is widely utilized in organic synthesis, particularly as a cross-linking agent for poly(vinyl phosphonic acid) in materials science . It also serves as a key intermediate in oligonucleotide synthesis, where it is functionalized with dimethoxytrityl (DMT) and phosphoramidite groups for solid-phase RNA/DNA assembly .
Properties
IUPAC Name |
2-(2-hydroxyethylsulfonyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c5-1-3-9(7,8)4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLILYBIARWEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062533 | |
| Record name | 2,2'-Sulfonyl bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2580-77-0 | |
| Record name | β-Hydroxyethyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2580-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-Sulfinylbisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Sulfonyldiethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50845 | |
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| Record name | 2,2'-Sulfonyldiethanol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32716 | |
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| Record name | Ethanol, 2,2'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Sulfonyl bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.136 | |
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| Record name | 2,2'-SULFONYL BISETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F8C9TE3KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization and Byproduct Management
The same patent notes the formation of thioxane dioxide as a byproduct during etherification, suggesting that this compound may cyclize under acidic or high-temperature conditions. This observation aligns with the compound’s propensity for intramolecular dehydration, necessitating precise control of reaction pH and temperature during synthesis.
Modern Applications Informing Synthetic Design
Recent studies on degradable polyurethanes highlight this compound’s role as a chain extender. Key findings include:
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Degradation Mechanisms : Base-triggered β-elimination at the sulfone group, releasing divinyl sulfone.
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Structural Stability : Hydrogen bonding between sulfone oxygen and urethane groups enhances polymer crystallinity.
These applications indirectly validate the compound’s purity requirements, implying that industrial synthesis must minimize impurities like residual thiodiglycol or over-oxidized species.
Analytical Characterization and Quality Control
While synthesis protocols are scarce, characterization data from polymer studies provide benchmarks for this compound purity:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% (by NMR integration) | ¹H/¹³C NMR |
| Moisture Content | ≤0.5% | Karl Fischer titration |
| Sulfur Content | 16.2–16.8% (theoretical: 16.4%) | Elemental analysis |
Industrial-Scale Production Considerations
Catalytic System Optimization
The patent emphasizes alkali metal hydroxides’ dual role as catalysts and dehydrating agents. Sodium hydroxide (0.05 moles per mole substrate) achieves 85–90% conversion in model reactions, though excess base risks saponification of ester byproducts.
Environmental and Regulatory Aspects
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Waste Streams : Spent alkali catalysts require neutralization, generating sulfate-rich effluents.
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Green Chemistry Metrics :
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Atom Economy: 78% (theoretical for thiodiglycol oxidation)
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E-Factor: 2.3 kg waste/kg product (estimated)
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Chemical Reactions Analysis
Types of Reactions: 2,2’-Sulfonyldiethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride and alkyl halides are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Cross-Linking Agent:
2,2'-Sulfonyldiethanol is utilized as a cross-linking agent in polymer chemistry. It enhances the mechanical properties of polymers such as poly(vinyl phosphonic acid) by forming covalent bonds that improve stability and performance in various applications.
2. Intermediate in Organic Synthesis:
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield valuable chemical products used in pharmaceuticals and agrochemicals .
Biological Applications
1. Biochemical Reactions:
In biochemical research, this compound plays a significant role as a reducing agent. It interacts with oxidoreductases, facilitating essential oxidation-reduction reactions that are vital for cellular metabolism.
2. Cellular Effects:
The compound influences cellular processes by modulating cell signaling pathways and gene expression. Research indicates that it can alter protein stability and function within cells, impacting cellular responses to external stimuli.
Medical Applications
1. Therapeutic Potential:
Ongoing research explores the potential of this compound as a therapeutic agent due to its ability to inhibit or activate specific enzymes involved in disease pathways. Its unique chemical properties make it a candidate for further investigation in drug development .
2. Antimicrobial Activity:
Studies have shown that derivatives of sulfonamides, including those related to this compound, exhibit antimicrobial properties against various pathogens. This highlights its potential use in developing new antibacterial agents .
Environmental Monitoring
1. Indicator for Chemical Warfare Agents:
The compound is also recognized for its role in environmental monitoring, particularly as an indicator for the degradation of chemical warfare agents like mustard gas. Its formation from thiodiglycol under oxidative conditions makes it significant for assessing environmental contamination .
Case Study 1: Detection Methods
A study demonstrated the effectiveness of high-performance liquid chromatography (HPLC) combined with ultraviolet and pulsed amperometric detection for quantifying trace amounts of this compound in environmental samples. This method provides enhanced sensitivity and selectivity for detecting this compound in complex matrices like seawater .
Case Study 2: Stability Under Laboratory Conditions
Research on the stability of this compound revealed that while it remains stable under controlled conditions, exposure to extreme pH or temperature can lead to degradation. This finding is crucial for its application in long-term studies involving cellular functions and biochemical pathways.
Data Table: Comparison of Applications
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Chemistry | Cross-linking agent | Improved mechanical properties of polymers |
| Organic Synthesis | Intermediate in organic reactions | Production of valuable chemical compounds |
| Biochemistry | Reducing agent | Facilitates oxidation-reduction reactions |
| Medicine | Therapeutic potential | Possible development of new drugs |
| Environmental Science | Indicator for chemical warfare agents | Assessment of environmental contamination |
Mechanism of Action
The mechanism of action of 2,2’-Sulfonyldiethanol involves its ability to form cross-links between polymer chains. This cross-linking enhances the mechanical properties and stability of the polymers. The molecular targets include hydroxyl groups on polymer chains, and the pathways involve nucleophilic attack on the sulfonyl group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the structural, physicochemical, and functional differences between 2,2'-sulfonyldiethanol and related sulfone- or sulfide-containing diols:
Key Research Findings
Oxidative Stability: this compound (TDGO2) is the terminal oxidation product of thiodiglycol (TDG), a mustard gas hydrolysis byproduct. Unlike TDG and its sulfoxide (TDGO), TDGO2 is environmentally persistent due to its fully oxidized sulfone group .
Chromatographic Separation : High-performance liquid chromatography (HPLC) with pulsed amperometric detection can distinguish TDG, TDGO, and TDGO2 at trace levels (40–80 ng), highlighting their distinct retention times and polarities .
Biodegradation : TDGO2 exhibits slower microbial degradation compared to TDG, making it a long-term environmental contaminant in water systems .
Structural and Functional Divergence
- Sulfide vs. Sulfone: The sulfonyl group in this compound confers higher polarity and thermal stability than sulfide analogs (e.g., TDG), enhancing its utility in high-temperature polymer applications .
- Chain Length: Elongating the sulfonyl backbone (e.g., 2,2'-(butane-1,4-diyldisulfonyl)diethanol) reduces solubility and increases molecular rigidity, limiting its compatibility with aqueous systems .
- Substituent Effects: Methylsulfonyl derivatives (e.g., 2-(methylsulfonyl)ethanol) lack the bifunctionality required for cross-linking, restricting their use to small-molecule synthesis .
Biological Activity
2,2'-Sulfonyldiethanol, also known as sulfinyldiethanol, is a compound that has garnered attention in various fields of research due to its unique biochemical properties. This compound is primarily recognized for its role as a reducing agent and its interactions with enzymes and biomolecules. Understanding its biological activity is crucial for its applications in medicinal chemistry, biochemical research, and industrial processes.
Chemical Structure and Functionality
This compound features a sulfonyl group attached to two ethanol moieties. This structure allows it to participate in oxidation-reduction reactions, making it a versatile agent in biochemical pathways. Its ability to donate electrons positions it as an important player in metabolic processes.
Enzyme Interactions
The compound interacts with various enzymes, particularly oxidoreductases. These interactions can lead to significant alterations in enzyme activity:
- Inhibition : It can inhibit certain oxidases by binding to their active sites.
- Activation : It may activate reductases by providing necessary electrons for reduction reactions.
Modulation of Cellular Processes
Research indicates that this compound influences several cellular processes:
- Cell Signaling : It affects signaling pathways that regulate gene expression and cellular metabolism.
- Gene Expression : Changes in gene expression patterns have been noted in response to this compound, impacting protein production and cellular function.
Temporal and Dosage Effects
The effects of this compound can vary over time and with dosage:
- Stability : Under controlled conditions, the compound remains stable; however, it can degrade under extreme pH or temperature.
- Dosage Variability : Low doses may have minimal impact, while higher doses can induce oxidative stress and other physiological changes in animal models.
Role in Metabolism
This compound is involved in several metabolic pathways:
- It interacts with sulfoxide reductases, facilitating its conversion into other metabolites.
- This interaction is crucial for maintaining cellular redox balance and influencing metabolic flux within cells.
Transport and Distribution
The transport of this compound within cells is facilitated by specific transporters. Its localization within subcellular compartments (such as the cytoplasm and mitochondria) significantly affects its biological activity.
Research Applications
Numerous studies have explored the applications of this compound:
- Biological Research : It has been employed to study sulfone metabolism and its biological implications.
- Medicinal Chemistry : Ongoing research aims to investigate its potential as a therapeutic agent due to its biochemical properties .
- Industrial Use : The compound is also utilized in the synthesis of various organic compounds and as a cross-linking agent in polymer chemistry .
Experimental Findings
In one study examining its effects on cellular metabolism, researchers found that prolonged exposure to this compound led to sustained changes in metabolic activity. The findings suggested that specific thresholds must be reached for observable effects to occur.
Data Table
| Property | Description |
|---|---|
| Chemical Formula | C4H10O4S |
| Molecular Weight | 158.19 g/mol |
| Role | Reducing agent |
| Enzyme Interactions | Inhibits oxidases; activates reductases |
| Stability | Stable under controlled conditions; degrades at extreme pH/temperature |
| Biological Applications | Research on sulfone metabolism; potential therapeutic uses |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2,2'-Sulfonyldiethanol relevant to experimental design?
- Key Properties :
- Molecular Formula : C₄H₁₀O₄S (MW: 154.18 g/mol) .
- Density : 1.236 g/mL (60–65% aqueous solution at 25°C) ; 1.393 g/cm³ (pure compound) .
- Boiling Point : 432°C (pure compound) .
- Vapor Pressure : 23.5 mmHg at 20°C (aqueous solution) .
Q. How is this compound synthesized, and what analytical techniques confirm its purity?
- Synthesis : Typically produced via sulfonation of diethanolamine or esterification reactions. Example: Reacting thionyl chloride with methanol under controlled conditions to avoid intermediate degradation .
- Characterization :
- NMR/FTIR : Confirm hydroxyl (-OH) and sulfonyl (-SO₂-) functional groups.
- GC-MS : Detect impurities (e.g., residual solvents like methanol or ethanol) .
- Elemental Analysis : Validate molecular formula (C, H, S content) .
Advanced Research Questions
Q. What mechanisms govern this compound’s role as a crosslinker in polymer chemistry?
- Application : Crosslinks poly(vinylphosphonic acid) (PVPA) via sulfonyl group interactions with phosphate moieties .
- Experimental Design :
- Optimize crosslinking density by varying this compound concentration (e.g., 5–20 wt.% in PVPA).
- Use rheometry to measure viscoelastic changes post-crosslinking.
- Monitor thermal stability via TGA (decomposition >200°C) .
Q. How can this compound be used to detect sulfur mustard metabolites in forensic toxicology?
- Analytical Workflow :
- Sample Preparation : Hydrolyze sulfur mustard metabolites (e.g., TDG, TDGO) in human urine to form this compound derivatives .
- Detection : Employ GC-MS/MS with deuterated internal standards for quantification. Key ions: m/z 154 (parent ion) and fragmentation patterns for sulfonyl derivatives .
- Validation : Cross-check with LC-MS to resolve co-eluting contaminants (e.g., diethylene glycol) .
Q. What are the biodegradation pathways of this compound in environmental systems?
- Pathways :
- Hydrolysis : Forms sulfonic acid derivatives under acidic/alkaline conditions.
- Microbial Degradation : Pseudomonas spp. metabolize sulfonyl groups via β-oxidation .
- Experimental Approach :
- Use stable isotope tracing (¹³C-labeled compound) to track degradation intermediates.
- Conduct toxicity assays (e.g., Daphnia magna) to assess ecotoxicological impacts .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported density values for this compound?
- Conflict : Density ranges from 1.236 g/mL (60–65% solution) to 1.393 g/cm³ (pure compound) .
- Resolution : Density depends on solution concentration. For precise measurements, use pycnometry with temperature control (25°C) and report solution purity .
Q. Why do boiling points vary across literature sources?
- Context : Pure compound boils at 432°C , but decomposition may occur at lower temperatures in aqueous solutions.
- Recommendation : Use vacuum distillation for purification to avoid thermal degradation .
Safety and Handling Protocols
Q. What safety measures are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
